1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime
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Overview
Description
1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-pyrazole-3-carboxaldehyde with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base to form the desired oxime derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime undergoes various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Agrochemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways . The compound’s oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity . In agrochemical applications, it may disrupt essential biological processes in pests or weeds, leading to their death .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime can be compared with similar compounds such as:
4-Bromopyrazole: Similar in structure but lacks the pyridine and oxime groups, making it less versatile in applications.
3-Methyl-1H-Pyrazole-4-Carbaldehyde:
1H-Pyrazole-3-carbaldehyde: Lacks the bromine and pyridine groups, making it a simpler compound with different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C10H6BrClN4O2 |
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Molecular Weight |
329.54 g/mol |
IUPAC Name |
[(E)-(4-bromo-1H-pyrazol-5-yl)methylideneamino] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H6BrClN4O2/c11-7-4-14-16-8(7)5-15-18-10(17)6-2-1-3-13-9(6)12/h1-5H,(H,14,16)/b15-5+ |
InChI Key |
KWEGVNIJFFYGAP-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O/N=C/C2=C(C=NN2)Br |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)ON=CC2=C(C=NN2)Br |
Origin of Product |
United States |
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